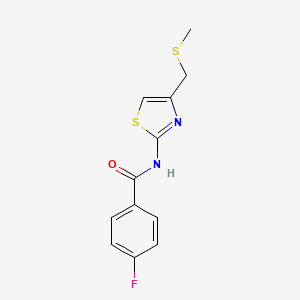

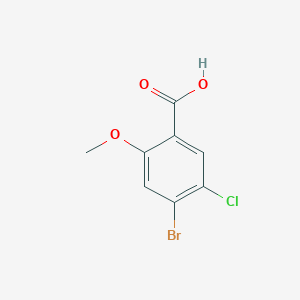

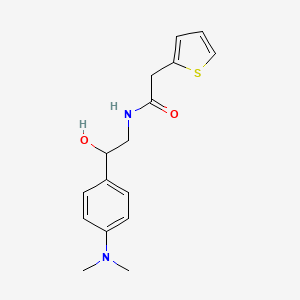

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound "4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide" is a derivative that falls within the class of benzamides, which are known for their biological properties. Benzamide derivatives are often explored for their potential applications in medicinal chemistry, particularly as anticancer agents. The presence of a thiazole ring and a fluorine atom in the structure of such compounds is significant, as these moieties are frequently associated with enhanced biological activity and improved pharmacokinetic properties .

Synthesis Analysis

The synthesis of benzamide derivatives with thiazole scaffolds can be performed using microwave-assisted methods, which provide a facile and solvent-free approach to obtain these compounds. For instance, a series of N-((5-(substituted methylene amino)-1,3,4-thiadiazol-2-yl)methyl) benzamides were synthesized under microwave irradiation, demonstrating the efficiency of this technique in constructing complex molecules that include both benzamide and thiazole functionalities . Similarly, the synthesis of fluorobenzamides containing thiazole and thiazolidine rings has been achieved through condensation reactions, highlighting the versatility of synthetic strategies available for such compounds .

Molecular Structure Analysis

The molecular structure of benzamide derivatives is often confirmed using various spectroscopic techniques such as IR, NMR, and mass spectrometry, along with elemental analysis. X-ray crystallography provides detailed insights into the molecular packing and the presence of intermolecular interactions such as hydrogen bonds, which are crucial for the stability and properties of the crystalline material . The crystal structure analysis of related compounds has revealed the significance of strong and weak hydrogen bonds in determining the variations in crystal packing .

Chemical Reactions Analysis

Benzamide derivatives with thiazole rings can undergo various chemical reactions, including condensation and cyclization, to form structurally diverse analogs. The presence of a fluorine atom in the benzamide moiety can influence the reactivity and the resulting biological activity of these compounds. For example, the synthesis of 5-arylidene derivatives from fluorobenzamides through Knoevenagel condensation has been reported, demonstrating the chemical versatility of these molecules .

Physical and Chemical Properties Analysis

The physical and chemical properties of benzamide derivatives are influenced by their molecular structure. The introduction of fluorine atoms and thiazole rings can enhance the lipophilicity and electronic properties of these compounds, which are important factors for their biological activity. The antimicrobial and anticancer activities of these compounds have been evaluated in vitro, with some showing promising results against various cancer cell lines and microbial strains . Additionally, the gelation behavior of N-(thiazol-2-yl)benzamide derivatives has been studied, revealing the role of methyl functionality and non-covalent interactions in their supramolecular assembly .

Scientific Research Applications

PET Imaging Applications

- PET Radioligand Development : A derivative of 4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide, identified as FIMX, was developed for PET imaging of brain metabotropic glutamate receptor 1 (mGluR1). This compound shows potential for imaging neuropsychiatric disorders and aiding in drug development (Xu et al., 2013).

Antimicrobial Properties

- Fluorobenzamides with Antimicrobial Activity : Fluorobenzamides containing thiazole and thiazolidine were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains. The presence of a fluorine atom was found to enhance this activity (Desai et al., 2013).

Chemical Synthesis and Characterization

- Crystal Structure Analysis : The synthesis and X-ray crystal structure analysis of a related compound, 4-fluoro-N-(2-methyl-5-((2-(p-tolyloxy)acetamido)methyl)pyrimidin-4-yl)benzamide, provided insights into the molecular packing and interactions in the crystal (Deng et al., 2014).

- Supramolecular Gelators : N-(thiazol-2-yl)benzamide derivatives, including those with methyl functionality, have been synthesized and studied for their gelation behavior. This research helps understand the role of non-covalent interactions in gelation and the design of supramolecular materials (Yadav & Ballabh, 2020).

Anticancer Applications

- Anticancer Compound Synthesis : N-(4-{5-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides were synthesized and evaluated for anticancer activity. Some derivatives exhibited higher activity than the reference drug etoposide (Ravinaik et al., 2021).

Fluorescent Sensors

- Benzimidazole and Benzothiazole Schiff Bases : These compounds, including ones with 4-fluoro-N-(1H-tetrazol-5-yl)benzamide derivatives, have been studied as fluorescent sensors for metal ions like Al3+ and Zn2+ (Suman et al., 2019).

Future Directions

The development of new compounds related to the thiazole scaffold continues to be an active area of research due to their diverse biological activities . Future work could focus on synthesizing new thiazole derivatives with different substituents and evaluating their biological activities. Additionally, more detailed studies on the mechanisms of action, physical and chemical properties, and safety profiles of these compounds would be beneficial.

properties

IUPAC Name |

4-fluoro-N-[4-(methylsulfanylmethyl)-1,3-thiazol-2-yl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11FN2OS2/c1-17-6-10-7-18-12(14-10)15-11(16)8-2-4-9(13)5-3-8/h2-5,7H,6H2,1H3,(H,14,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHHZBHCPEZNBIZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CSCC1=CSC(=N1)NC(=O)C2=CC=C(C=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11FN2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

282.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-fluoro-N-(4-((methylthio)methyl)thiazol-2-yl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(Prop-2-yn-1-yl)({[2-(pyridin-2-yl)-1,3-thiazol-4-yl]methyl})amino]-1lambda6-thiolane-1,1-dione](/img/structure/B3013554.png)

![1-[6-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]-4-(prop-2-yn-1-yl)piperazine](/img/structure/B3013556.png)

![1-(4-Methylpiperidin-1-yl)-2-[(7-methyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl)sulfanyl]ethanone](/img/structure/B3013559.png)

![N-(1-cyanocyclopentyl)-2-{[2-(trifluoromethoxy)phenyl]amino}acetamide](/img/structure/B3013560.png)

![[1-(4-Fluorophenyl)indol-5-yl]-[3-[4-(1,3-thiazole-2-carbonyl)piperazin-1-yl]azetidin-1-yl]methanone](/img/structure/B3013566.png)